molecular formula C11H14BrNS B13055813 6-Bromo-2,2-dimethylthiochroman-4-amine

6-Bromo-2,2-dimethylthiochroman-4-amine

Cat. No.: B13055813
M. Wt: 272.21 g/mol
InChI Key: AAGQBPFGXQGNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,2-dimethylthiochroman-4-amine is a chemical compound with the molecular formula C11H14BrNS It is a derivative of thiochroman, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,2-dimethylthiochroman-4-amine can be achieved through several methods. One common approach involves the bromination of 2,2-dimethylthiochroman-4-amine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 6-position of the thiochroman ring .

Another method involves the cyclization of a suitable precursor, such as 4-bromobenzenethiol, with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate. This reaction proceeds through a series of steps, including condensation and cyclization, to form the desired thiochroman derivative .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis starting from bromobenzene. This method includes steps such as chlorosulfonation, reduction, etherization, and cyclization. The use of sodium chloride as a promoter can help increase the yield of the intermediate compounds .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-dimethylthiochroman-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the bromine atom can produce various substituted thiochroman derivatives .

Scientific Research Applications

6-Bromo-2,2-dimethylthiochroman-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2,2-dimethylthiochroman-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-2,2-dimethylthiochroman-4-amine include:

Uniqueness

This compound is unique due to the presence of both the bromine and amine functional groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C11H14BrNS

Molecular Weight

272.21 g/mol

IUPAC Name

6-bromo-2,2-dimethyl-3,4-dihydrothiochromen-4-amine

InChI

InChI=1S/C11H14BrNS/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9H,6,13H2,1-2H3

InChI Key

AAGQBPFGXQGNGS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(S1)C=CC(=C2)Br)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.